![molecular formula C16H16O B14257586 2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan CAS No. 376363-01-8](/img/structure/B14257586.png)
2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan is a complex organic compound with a unique structure that combines elements of both naphthalene and furan
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan typically involves multiple steps. One common method includes the radical bromination of a methyl group followed by conversion into a phosphonate intermediate. This intermediate is then reacted with an aldehyde in the presence of a base, followed by desilylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.
Applications De Recherche Scientifique
2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism by which 2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness
What sets 2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan apart from similar compounds is its unique combination of naphthalene and furan structures, which may confer distinct chemical and biological properties
Propriétés
Numéro CAS |
376363-01-8 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-methyl-2-prop-1-en-2-yl-1H-benzo[e][1]benzofuran |
InChI |
InChI=1S/C16H16O/c1-11(2)16(3)10-14-13-7-5-4-6-12(13)8-9-15(14)17-16/h4-9H,1,10H2,2-3H3 |
Clé InChI |
FIQDVSMQGXYABM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1(CC2=C(O1)C=CC3=CC=CC=C23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
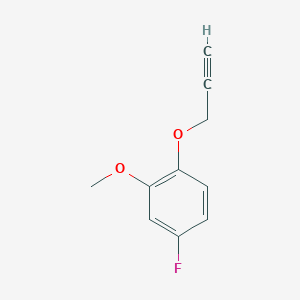

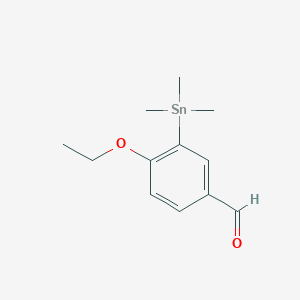

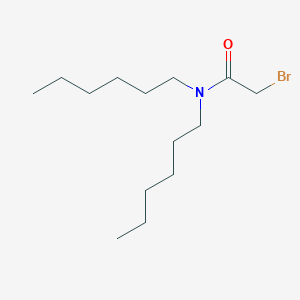
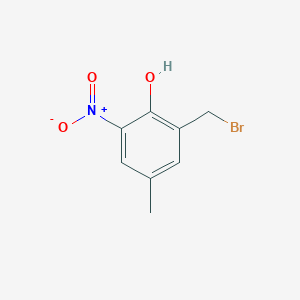

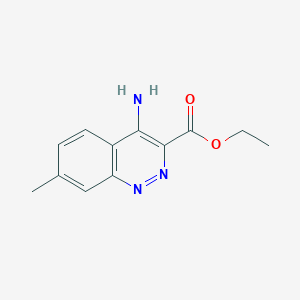
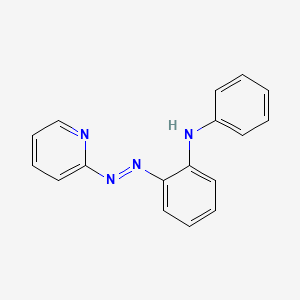
![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
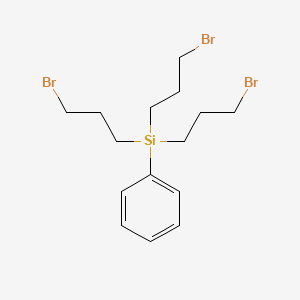
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
